1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine
CAS No.: 2074-05-7
Cat. No.: VC21336048
Molecular Formula: C15H11ClF3NO4
Molecular Weight: 294.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2074-05-7 |
|---|---|
| Molecular Formula | C15H11ClF3NO4 |
| Molecular Weight | 294.31 g/mol |
| IUPAC Name | N-[(E)-heptylideneamino]-2,4-dinitroaniline |
| Standard InChI | InChI=1S/C13H18N4O4/c1-2-3-4-5-6-9-14-15-12-8-7-11(16(18)19)10-13(12)17(20)21/h7-10,15H,2-6H2,1H3/b14-9+ |
| Standard InChI Key | HAPHKPXFYXPWDK-NTEUORMPSA-N |
| Isomeric SMILES | CCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
| SMILES | CCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | CCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine is an organic compound belonging to the class of hydrazones. It features a hydrazine functional group connected to a heptylidene moiety and a 2,4-dinitrophenyl substituent. This compound is notable for its applications in organic synthesis and biological studies, particularly in the synthesis of various organic compounds.
Synthesis of 1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine
The synthesis of this compound typically involves a condensation reaction between 2,4-dinitrophenylhydrazine and an appropriate aldehyde or ketone. The reaction is often facilitated by solvents such as ethanol and acids to enhance the formation of the hydrazone linkage.
Synthesis Steps
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Preparation of Reactants: 2,4-Dinitrophenylhydrazine and the chosen aldehyde or ketone are prepared.
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Condensation Reaction: The reactants are mixed in a solvent like ethanol, and an acid catalyst is added to facilitate the reaction.
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Formation of Hydrazone Linkage: The hydrazine group reacts with the carbonyl group of the aldehyde or ketone to form the hydrazone linkage through a dehydration process.
Applications and Uses
1-(2,4-Dinitrophenyl)-2-heptylidenehydrazine is primarily used as an intermediate in organic synthesis. Its applications extend to biological studies due to its unique chemical properties.
Organic Synthesis
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Intermediate in Synthesis: It serves as a versatile intermediate for synthesizing complex organic molecules.
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Reactivity: The compound's reactivity is influenced by the presence of the 2,4-dinitrophenyl group, which can participate in various chemical reactions.
Biological Studies
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Antimicrobial Activity: While not directly attributed to this compound, hydrazones derived from 2,4-dinitrophenylhydrazine have shown antimicrobial properties against certain bacteria and fungi .
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Biological Interactions: The compound's interactions with biological systems can be explored further for potential applications in drug discovery or biochemical research.
Chemical Reactions
| Reaction Type | Description |
|---|---|
| Condensation | Forms hydrazone linkage with aldehydes or ketones. |
| Nucleophilic Attack | Hydrazine group acts as a nucleophile. |
| Dehydration | Loss of water molecule during hydrazone formation. |
Spectroscopic Characterization
The characterization of hydrazones, including those derived from 2,4-dinitrophenylhydrazine, often involves spectroscopic techniques such as FT-IR and 1H NMR. These methods help confirm the structure of the synthesized compounds by identifying specific functional groups and their corresponding signals .
Spectroscopic Data
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FT-IR Spectroscopy: Useful for identifying the hydrazone linkage and other functional groups.
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1H NMR Spectroscopy: Provides information on the proton environment and molecular structure.
Future Directions
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Biological Studies: Investigating the compound's interactions with biological systems could reveal new applications.
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Synthetic Chemistry: Exploring its use in synthesizing complex organic molecules with potential pharmaceutical or industrial applications.
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